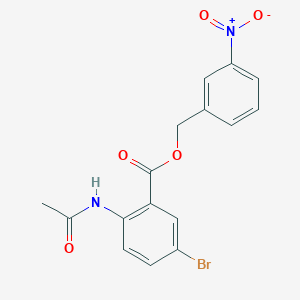![molecular formula C19H23ClN2O4S B3530030 N-(2-chlorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3530030.png)
N-(2-chlorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
描述
N-(2-chlorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide is a chemical compound that belongs to the family of sulfonamide drugs. It is commonly known as IBSA or Isobutyl-sulfonamide. IBSA is a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating the acid-base balance of the body. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology.
作用机制
The mechanism of action of IBSA involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to form bicarbonate ions and protons. By inhibiting carbonic anhydrase enzymes, IBSA reduces the production of bicarbonate ions and increases the concentration of protons, leading to a decrease in pH. This can have a profound effect on a variety of physiological processes, including acid-base balance, fluid secretion, and bone resorption.
Biochemical and Physiological Effects:
IBSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce the production of gastric acid, and increase the absorption of calcium in the intestines. IBSA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using IBSA in lab experiments is its potent inhibitory effects on carbonic anhydrase enzymes. This makes it a useful tool compound for studying the role of carbonic anhydrase enzymes in various biological systems. However, one of the limitations of using IBSA is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several future directions for the study of IBSA. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the study of the potential therapeutic applications of IBSA in various disease states, such as cancer, inflammation, and osteoporosis. Additionally, the use of IBSA as a tool compound for studying the role of carbonic anhydrase enzymes in the central nervous system and other physiological systems holds promise for future research.
科学研究应用
IBSA has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in a variety of physiological processes, including acid-base balance, fluid secretion, and bone resorption. IBSA has been used as a tool compound to study the role of carbonic anhydrase enzymes in various biological systems, including the central nervous system, the digestive system, and the respiratory system.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-13(2)11-21-27(24,25)15-8-9-18(14(3)10-15)26-12-19(23)22-17-7-5-4-6-16(17)20/h4-10,13,21H,11-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLHEPGBPSZDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529947.png)
![2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B3529967.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3529975.png)
![3-benzyl-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3529979.png)
![ethyl {[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3529986.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B3529991.png)
![N-(4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3529999.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B3530003.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3530018.png)
![N-[4-(1-azepanylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3530022.png)
![2,2'-[(4-ethoxy-3-methoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B3530034.png)
